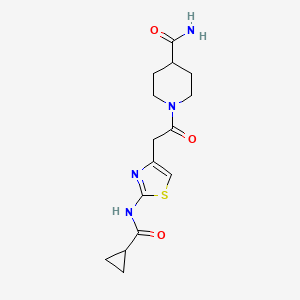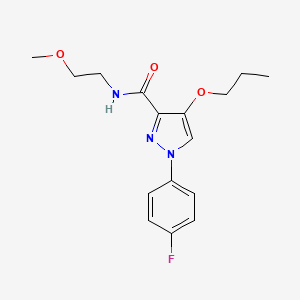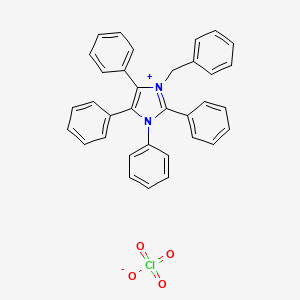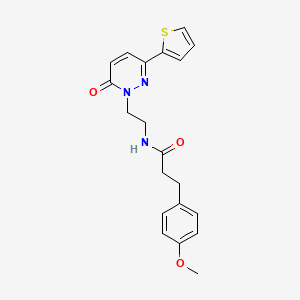
6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazoles, has been reported in the literature . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Wissenschaftliche Forschungsanwendungen
Photophysics
Research on carbazole derivatives has provided insights into their photophysical properties, demonstrating their sensitivity to solvent polarity and their potential in fluorescence studies. For example, compounds like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) show significant shifts in fluorescence spectral properties in response to solvent polarity changes, influenced by intermolecular hydrogen bonding. This sensitivity is crucial for understanding the photophysical behavior of carbazole derivatives in various environments (Ghosh et al., 2013).
Organic Microelectronics
Carbazole derivatives have been explored for their application in organic microelectronics. Studies on compounds like 6,12-dimethylindolo[3,2-b]carbazoles reveal their potential in organic field-effect transistors (OFETs). These compounds exhibit promising electronic properties due to their coplanar molecular structure and π-stacking, which are essential for high-performance OFETs (Wakim et al., 2004).
Anti-HIV Activity
Certain carbazole derivatives, such as chloro-1,4-dimethyl-9H-carbazole derivatives, have shown selective anti-HIV activity. Preliminary biological investigations have identified compounds with promising profiles for the development of new anti-HIV drugs, highlighting the therapeutic potential of carbazole derivatives in treating chronic infections (Saturnino et al., 2018).
OLED Materials
Carbazole compounds are of interest as host materials for triplet emitters in OLEDs. The ability to tune the HOMO level without influencing the triplet energy in small molecules makes carbazole derivatives valuable for OLED applications. Their structural modifications can lead to significant improvements in OLED performance, offering a pathway to more efficient and stable devices (Brunner et al., 2004).
Organic Synthesis
Carbazole derivatives have also been utilized in organic synthesis, demonstrating their versatility as reagents and catalysts in various chemical transformations. For instance, the palladium(II)-catalyzed C(sp3)-H oxidation of dimethyl carbamoyl tetrahydrocarbazoles highlights their potential in directed oxidation processes, showcasing the applicability of carbazole frameworks in complex organic synthesis strategies (Nakano & Lupton, 2014).
Wirkmechanismus
Target of Action
It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.
Mode of Action
It is known that the oxidation of substituted tetrahydrocarbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may interact with its targets through oxidation reactions.
Biochemical Pathways
Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives, it is likely that the compound affects multiple pathways related to antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Pharmacokinetics
The compound’s predicted density is approximately 1 g/cm3 , which may influence its distribution and bioavailability.
Result of Action
Given the compound’s broad spectrum of biological activity, it is likely that it induces a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-8-6-9(2)13-11(7-8)10-4-3-5-12(16)14(10)15-13/h6-7,12,15-16H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUUFICNYNDRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)C(CCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)
![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)


![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

